2,5-Dimethoxybenzyl 3-methylbutanoate
Overview
Description
2,5-Dimethoxybenzyl 3-methylbutanoate is a chemical compound with the molecular formula C14H20O4 . It has an average mass of 252.306 Da and a monoisotopic mass of 252.136154 Da . It is typically stored in a dry, room-temperature environment .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethoxybenzyl 3-methylbutanoate consists of 14 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The compound has a density of 1.1±0.1 g/cm³ .Physical And Chemical Properties Analysis
2,5-Dimethoxybenzyl 3-methylbutanoate has a boiling point of 333.1±27.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 143.1±23.8 °C . The index of refraction is 1.490 , and it has a molar refractivity of 69.4±0.3 cm³ .Scientific Research Applications
1. Synthesis of Pheromones
2,5-Dimethoxybenzyl 3-methylbutanoate is utilized in the synthesis of complex organic compounds, such as pheromones. An example is its role in the synthesis of gentisyl quinone isovalerate, a sex pheromone of the German cockroach. This synthesis is notable for its application in organic chemistry education, showcasing important techniques like extraction, IR spectroscopy, and NMR spectroscopy (Feist, 2008).
2. Photochemistry Studies
The compound is also significant in photochemistry research. Studies involving related compounds, such as 3,5-dimethoxybenzyl acetate, have been conducted to understand the photolysis process using techniques like membrane introduction mass spectrometry. This research contributes to our understanding of reaction mechanisms and the formation of various products under photolytic conditions (Wong et al., 1996).
3. Organic Synthesis Applications
In the field of organic synthesis, 2,5-Dimethoxybenzyl 3-methylbutanoate plays a role as an intermediate or reagent. For instance, it's involved in the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with potential antitumor activity. This illustrates its value in developing pharmacologically active compounds (Grivsky et al., 1980).
4. Studies in Catalysis
2,5-Dimethoxybenzyl 3-methylbutanoate-related research extends to catalysis, where it's used to understand reaction mechanisms in various chemical processes. This includes studies on homologation routes to produce specific hydrocarbons, providing insights into the role of different catalysts and reaction conditions (Ahn et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(2,5-dimethoxyphenyl)methyl 3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-10(2)7-14(15)18-9-11-8-12(16-3)5-6-13(11)17-4/h5-6,8,10H,7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUFPMXHOICPCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=C(C=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648787 | |
Record name | (2,5-Dimethoxyphenyl)methyl 3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxybenzyl 3-methylbutanoate | |
CAS RN |
876665-00-8 | |
Record name | (2,5-Dimethoxyphenyl)methyl 3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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